N-(furan-2-ylmethyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide
Overview
Description
N-(furan-2-ylmethyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide is a complex organic compound that features a furan ring, a benzimidazole core, and a sulfonamide group
Mechanism of Action
Target of Action
The compound N-(2-furylmethyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide is a derivative of benzimidazole . Benzimidazole derivatives have been found to exhibit diverse anticancer activities . The anticancer activity of these compounds is attributed to their interaction with various targets in the cell, particularly those involved in cell proliferation and survival
Mode of Action
Benzimidazole derivatives, in general, are known to interact with their targets in a way that disrupts normal cellular processes, leading to cell death
Biochemical Pathways
Given its potential anticancer activity, it can be inferred that the compound may affect pathways related to cell proliferation, apoptosis, and dna repair, among others . The downstream effects of these disruptions would likely include cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.
Pharmacokinetics
The pharmacokinetics of furosemide, a related compound, have been studied . Furosemide is a potent loop diuretic that acts on the kidneys to increase water loss from the body . It has a fast onset and short duration of action . The average serum clearance of furosemide was found to be 66 ml/min in anephric patients and 219 ml/min in normal subjects . The half-life of furosemide ranges from 0.33 to 1.17 hours in healthy subjects, and from 4.9 to 9.7 hours in patients with advanced renal failure . These properties may provide some insight into the ADME properties of N-(2-furylmethyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide, but direct studies would be needed for a definitive understanding.
Result of Action
Based on the anticancer activity of benzimidazole derivatives, it can be inferred that the compound may induce cell cycle arrest, apoptosis, and inhibition of tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide typically involves the reaction of furan-2-ylmethanol with 2-oxo-1,3-dihydrobenzimidazole-5-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods also allow for better control over reaction conditions, leading to higher purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The benzimidazole core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine: Known for its pro-cognitive properties and MAO inhibition.
N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: Exhibits significant biological activities, including cytotoxicity against cancer cells.
Uniqueness
N-(furan-2-ylmethyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide is unique due to its combination of a furan ring, benzimidazole core, and sulfonamide group. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S/c16-12-14-10-4-3-9(6-11(10)15-12)20(17,18)13-7-8-2-1-5-19-8/h1-6,13H,7H2,(H2,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GORFVJAWGGZSOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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